molecular formula C10H13N3O3 B186813 1-(5-Nitropyridin-2-yl)piperidin-4-ol CAS No. 353258-16-9

1-(5-Nitropyridin-2-yl)piperidin-4-ol

Cat. No. B186813
M. Wt: 223.23 g/mol
InChI Key: JHDAKLOFMCIERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Nitropyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H13N3O3 . It has a molecular weight of 223.23 g/mol. The IUPAC name for this compound is 1-(5-nitropyridin-2-yl)piperidin-4-ol .


Molecular Structure Analysis

The molecular structure of 1-(5-Nitropyridin-2-yl)piperidin-4-ol consists of a piperidine ring attached to a nitropyridine ring via a single bond . The piperidine ring contains a hydroxyl group, and the pyridine ring contains a nitro group .


Physical And Chemical Properties Analysis

1-(5-Nitropyridin-2-yl)piperidin-4-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Light-Catalyzed Reactions : A study by Johnson and Rees (1967) in the "Journal of The Chemical Society B: Physical Organic" investigated the light-catalyzed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. They found that exposure to ultraviolet light accelerates the reaction, with quantum yields varying depending on the concentration of piperidine, indicating potential applications in photochemistry and synthesis processes (Johnson & Rees, 1967).

  • X-ray Crystallography Studies : Gzella, Wrzeciono, and Pöppel (1999) in "Acta Crystallographica Section C-crystal Structure Communications" conducted X-ray studies on compounds related to 1-(5-Nitropyridin-2-yl)piperidin-4-ol. Their research provides insights into the molecular structure of these compounds, which is crucial for understanding their reactivity and potential applications in materials science or drug design (Gzella, Wrzeciono, & Pöppel, 1999).

  • Synthesis of Nitropyridines : Ivanova et al. (2021) in the "Siberian Journal of Life Sciences and Agriculture" reviewed methods for synthesizing nitropyridines, which are structurally related to 1-(5-Nitropyridin-2-yl)piperidin-4-ol. This compound is highlighted for its importance in pharmaceuticals and material production, suggesting its role in the development of new drugs and materials (Ivanova et al., 2021).

  • Molecular Dynamic Simulation Studies : Kaya et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" conducted molecular dynamic simulations to study the adsorption and corrosion inhibition properties of piperidine derivatives. This research might indicate potential applications of 1-(5-Nitropyridin-2-yl)piperidin-4-ol in corrosion inhibition (Kaya et al., 2016).

  • Drug Solubility Improvement : A paper by Machado et al. (2013) in "Monatshefte für Chemie - Chemical Monthly" discussed using ultrasound irradiation to form salts of poorly soluble compounds, including derivatives of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one. This research suggests potential pharmaceutical applications, particularly in improving drug solubility (Machado et al., 2013).

  • PET Radioligand Development : García et al. (2014) in "European journal of medicinal chemistry" explored the development of PET tracers for serotonin 5-HT(1A) receptors using derivatives of nitropyridin. This suggests a potential application of 1-(5-Nitropyridin-2-yl)piperidin-4-ol in neuroimaging and neuropsychiatric disorder research (García et al., 2014).

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDAKLOFMCIERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386337
Record name 1-(5-nitropyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Nitropyridin-2-yl)piperidin-4-ol

CAS RN

353258-16-9
Record name 1-(5-nitropyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1.0 g (6.3 mmol) of 2-chloro-5-nitropyridine in 20 mL of n-propanol was added 1.9 g (18.9 mmol) of 4-hydroxypiperidine, and the mixture was stirred for 1.5 hours at 100° C. After cooling the reaction mixture, the solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: dichloromethane/methanol=50/1) to give 1.37 g (97%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Nitropyridin-2-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Nitropyridin-2-yl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(5-Nitropyridin-2-yl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(5-Nitropyridin-2-yl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(5-Nitropyridin-2-yl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(5-Nitropyridin-2-yl)piperidin-4-ol

Citations

For This Compound
1
Citations
LA McDermott, P Iyer, L Vernetti, S Rimer, J Sun… - Bioorganic & medicinal …, 2016 - Elsevier
A novel set of GAC (kidney glutaminase isoform C) inhibitors able to inhibit the enzymatic activity of GAC and the growth of the triple negative MDA-MB-231 breast cancer cells with low …
Number of citations: 63 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.